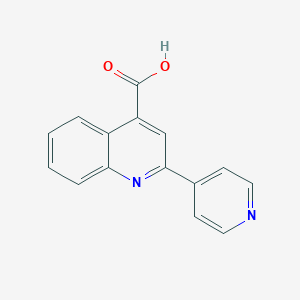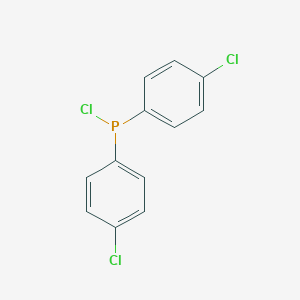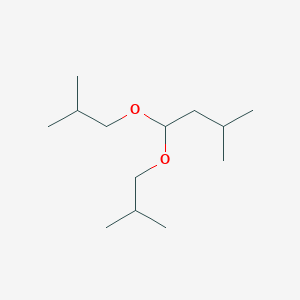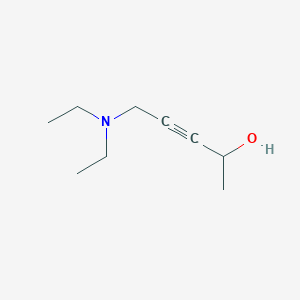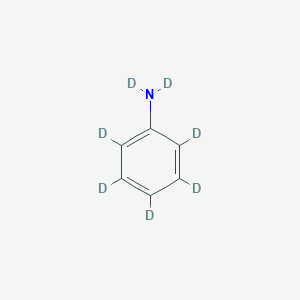
Anilina-d7
Descripción general
Descripción
(2H7)Aniline is a useful research compound. Its molecular formula is C6H7N and its molecular weight is 100.17 g/mol. The purity is usually 95%.
The exact mass of the compound (2H7)Aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2H7)Aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2H7)Aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Compuesto modelo para estudiar aminas aromáticas
Anilina-d7 se utiliza a menudo como un compuesto modelo para estudiar aminas aromáticas . Las aminas aromáticas son una clase de productos químicos que se utilizan ampliamente en la fabricación de colorantes, productos farmacéuticos y polímeros. Comprender el comportamiento de estos compuestos es crucial para predecir su impacto ambiental y sus efectos en la salud.
Síntesis de diversos compuestos
This compound juega un papel clave en la síntesis de diversos compuestos . Se puede utilizar como material de partida o intermedio en varias reacciones químicas, lo que lleva a la producción de una amplia gama de sustancias con diferentes propiedades y aplicaciones.
Investigación de mecanismos de reacción orgánicos
This compound se utiliza en la investigación de mecanismos de reacción orgánicos . Al estudiar cómo reacciona este compuesto en diferentes condiciones, los investigadores pueden obtener información sobre los procesos fundamentales que rigen la química orgánica.
Producción de tintes y plásticos
This compound sirve como material de partida para producir tintes y plásticos . Su estructura química le permite ser modificada fácilmente, lo que la convierte en un ingrediente versátil en la síntesis de estos materiales.
Estudios de contaminación ambiental
This compound se utiliza en estudios relacionados con la contaminación ambiental . Por ejemplo, se ha utilizado en investigaciones que investigan la biodegradación de la anilina en condiciones aeróbicas a través de la técnica de "stable isotope probing" (SIP) y la tecnología de centrifugación en gradiente de densidad isopicnica .
"Stable Isotope Probing" (SIP)
This compound puede utilizarse en "Stable Isotope Probing" (SIP), una técnica que se utiliza para rastrear el flujo de nutrientes en las comunidades microbianas . En este contexto, this compound actúa como un trazador, permitiendo a los investigadores identificar qué microorganismos están involucrados en la degradación de la anilina .
Mecanismo De Acción
Target of Action
As an aromatic amine, Aniline-d7’s primary target is based on the presence of a nitrogen atom within its structure . This nitrogen atom exhibits the capability to form various bonds, including hydrogen bonds and covalent bonds, with other atoms .
Mode of Action
The nitrogen atom in Aniline-d7’s structure allows it to form various bonds, including hydrogen bonds and covalent bonds, with other atoms . This interaction with its targets leads to changes at the molecular level, which can have significant effects on biological systems.
Biochemical Pathways
Aniline-d7 and its derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups . The plasma concentrations of aniline and its dimethyl derivatives after single oral doses were quantitatively measured and semi-quantitatively estimated . The primary acetylated metabolites of aniline were more extensively formed , indicating that aniline acclimation had a strong impact on the bacterial community structure .
Pharmacokinetics
The pharmacokinetics of Aniline-d7 involves its absorption, distribution, metabolism, and excretion (ADME). The quantitatively determined elimination rates of aniline based on rat plasma versus time curves were generally rapid . The areas under the curve of unmetabolized aniline estimated using simplified physiologically based pharmacokinetic models showed an apparently positive correlation with the reported lowest-observed-effect levels for haematotoxicity of these chemicals .
Result of Action
The molecular and cellular effects of Aniline-d7’s action are primarily related to its haematotoxicity after metabolic N-hydroxylation . It has been reported that Aniline-d7 and its derivatives can cause damage to organs (blood) through prolonged or repeated exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Aniline-d7. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties . Furthermore, spillage and fire water can cause pollution of watercourses .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,N,2,3,4,5,6-heptadeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-LQHBDRBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163042 | |
| Record name | (2H7)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14545-23-4 | |
| Record name | Benzen-2,3,4,5,6-d5-amine-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14545-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H7)Aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014545234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H7)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H7]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is aniline-d7 used instead of regular aniline in certain research applications?
A1: Aniline-d7 is primarily used in research as an isotopic label. The replacement of hydrogen (H) with deuterium (D) in the amino group and benzene ring impacts molecular vibrations without significantly altering the overall chemical behavior. This difference in vibrational frequencies is detectable through techniques like infrared (IR) spectroscopy, allowing researchers to track the aniline-d7 molecule within complex systems []. This makes it particularly useful for studying reaction mechanisms and molecular dynamics.
Q2: How does deuteration influence the spectroscopic properties of aniline, specifically in the context of vibrational spectroscopy?
A2: Deuteration causes a significant shift in the vibrational frequencies associated with the C-D bonds compared to C-H bonds. This is due to the mass difference between deuterium and hydrogen. For instance, in aniline adsorbed on aluminum halides, the N-H stretching and ND2 bending modes exhibit large frequency shifts, providing insights into the nature of the interaction between aniline and the metal halides [].
Q3: Can you elaborate on the use of aniline-d7 in elucidating reaction mechanisms, providing specific examples from the provided research?
A3: Absolutely. One example is the study on the ruthenium-catalyzed coupling reaction of aniline and ethylene []. By comparing the reaction rates of aniline and aniline-d7, researchers observed a normal isotope effect (k(NH)/k(ND) = 2.2). This observation, along with other kinetic data, suggested that the breaking of the N-H bond is a rate-limiting step in the catalytic cycle.
Q4: The research mentions aniline-d7 being utilized in single-crystal studies. Could you elaborate on the significance of using aniline-d7 in such studies, particularly in the context of phase transitions and high-pressure behavior?
A4: Using neutron powder diffraction on aniline-d7, alongside X-ray diffraction on aniline-h7, enabled researchers to determine the structural changes occurring during phase transitions of aniline under high pressure []. The contrasting scattering properties of deuterium and hydrogen for neutrons provide complementary structural information, leading to a more detailed understanding of the intermolecular interactions and the reasons behind the pressure-induced phase stability of aniline.
Q5: What are some of the challenges associated with using deuterated compounds like aniline-d7 in research?
A5: While deuteration offers valuable insights, some challenges exist:
Q6: Beyond the applications mentioned in the provided papers, are there other potential research areas where aniline-d7 could be valuable?
A6: Given its unique properties, aniline-d7 could be applied in:
- Developing and validating analytical methods: It can serve as an internal standard in mass spectrometry for the accurate quantification of aniline in complex matrices [].
- Studying photochemical reactions: The impact of deuteration on the excited-state dynamics of aniline can provide valuable insights into photochemical reaction pathways [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


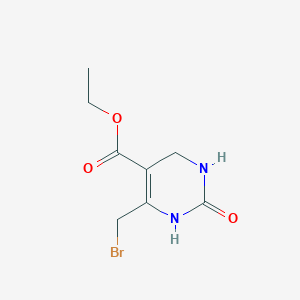
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)


